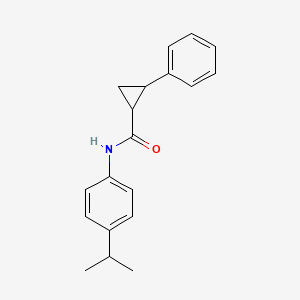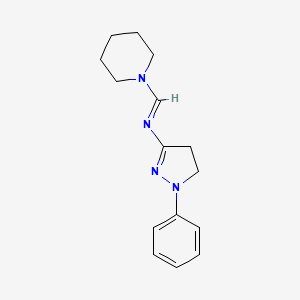
1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine, also known as PDP, is a chemical compound that has been studied for its potential use in scientific research. PDP belongs to the class of compounds known as pyrazolines, which have been shown to have a variety of biological activities. In
Mechanism of Action
The mechanism of action of 1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine is not fully understood, but it is thought to involve its interaction with the sigma-1 receptor. This compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its neuroprotective effects. This compound may also have anti-inflammatory and antioxidant effects, which could further contribute to its neuroprotective properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been shown to have analgesic effects and may have potential as a treatment for chronic pain.
Advantages and Limitations for Lab Experiments
1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. This compound has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. However, this compound also has some limitations. It has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on 1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine. One area of interest is the development of this compound analogues with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic uses of this compound in humans, particularly in the treatment of neurodegenerative diseases and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Synthesis Methods
The synthesis of 1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine involves the reaction of 1-phenyl-1-pentanone with piperidine and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields of pure product and has been extensively studied in the literature.
Scientific Research Applications
1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including neurotransmission, ion channel regulation, and cell survival. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-phenyl-3,4-dihydropyrazol-5-yl)-1-piperidin-1-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-3-7-14(8-4-1)19-12-9-15(17-19)16-13-18-10-5-2-6-11-18/h1,3-4,7-8,13H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZCPOPBLQXPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=NC2=NN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-phenyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5003728.png)
![1-cyclohexyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5003734.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5003740.png)
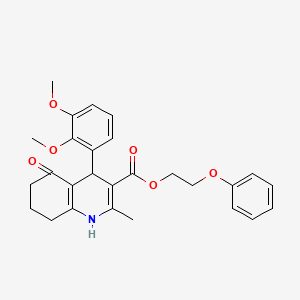

![4-[(4-bromo-2-cyanophenoxy)methyl]benzoic acid](/img/structure/B5003762.png)

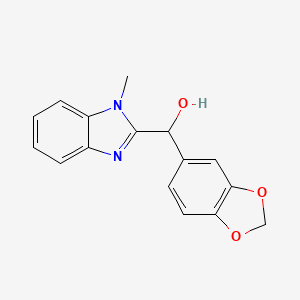

![methyl 4-({[methyl(4-methylphenyl)amino]carbonyl}oxy)benzoate](/img/structure/B5003791.png)
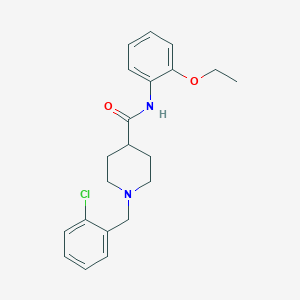
![4-[(3-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5003815.png)

